

Unraveling the Mass Spectrometry of C₁₁H₁₃BrO₂: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Bromophenoxy)tetrahydro-2H-pyran

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for the molecular formula C₁₁H₁₃BrO₂, focusing on two representative isomers: 2-bromo-4-tert-butylbenzoic acid and tert-butyl 2-bromobenzoate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key fragmentation pathways to aid in the structural elucidation and analysis of these and similar brominated organic compounds.

Mass Spectrometry Data

The following tables summarize the predicted and observed mass spectrometry data for the two isomers of C₁₁H₁₃BrO₂.

Predicted Mass and Adducts for 2-bromo-4-tert-butylbenzoic acid

The following data is based on predicted values for the protonated and other common adducts of 2-bromo-4-tert-butylbenzoic acid.

Adduct	Formula	Mass-to-Charge Ratio (m/z)
[M+H] ⁺	[C ₁₁ H ₁₄ BrO ₂] ⁺	257.0177
[M+Na] ⁺	[C ₁₁ H ₁₃ BrNaO ₂] ⁺	279.0000
[M+K] ⁺	[C ₁₁ H ₁₃ BrKO ₂] ⁺	294.9730
[M+NH ₄] ⁺	[C ₁₁ H ₁₇ BrNO ₂] ⁺	274.0442
[M-H] ⁻	[C ₁₁ H ₁₂ BrO ₂] ⁻	255.0024

Theoretical Fragmentation Pattern for C₁₁H₁₃BrO₂ Isomers

The presence of bromine results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation of the two isomers is predicted to follow distinct pathways.

Table 2: Predicted Major Fragments for 2-bromo-4-tert-butylbenzoic acid

m/z (for 79Br)	m/z (for 81Br)	Ion Formula	Fragment Lost	Description
256	258	[C ₁₁ H ₁₃ BrO ₂] ⁺ •	-	Molecular Ion
241	243	[C ₁₀ H ₁₀ BrO ₂] ⁺	•CH ₃	Loss of a methyl radical from the tert-butyl group.
213	215	[C ₉ H ₈ BrO] ⁺	•COOH, •CH ₃	Loss of the carboxyl group and a methyl radical.
185	187	[C ₆ H ₄ BrO] ⁺	•C ₄ H ₉ , •COOH	Loss of the tert-butyl group and the carboxyl group.
157	159	[C ₆ H ₄ Br] ⁺	•C ₄ H ₉ , •COOH, •CO	Subsequent loss of carbon monoxide.
57	-	[C ₄ H ₉] ⁺	•C ₇ H ₄ BrO ₂	Formation of the stable tert-butyl cation. This is expected to be a base peak.

Table 3: Predicted Major Fragments for tert-butyl 2-bromobenzoate

m/z (for 79Br)	m/z (for 81Br)	Ion Formula	Fragment Lost	Description
256	258	[C11H13BrO2] ⁺ •	-	Molecular Ion
201	203	[C7H5BrO2] ⁺	•C4H8	Loss of isobutylene from the tert-butyl ester, a characteristic fragmentation.
183	185	[C7H4BrO] ⁺ •	•C4H8, •OH	Subsequent loss of a hydroxyl radical.
155	157	[C6H4Br] ⁺ •	•C4H8, •COOH	Loss of the entire carboxyl group after rearrangement.
57	-	[C4H9] ⁺	•C7H4BrO2	Formation of the stable tert-butyl cation. This is expected to be a base peak.

Experimental Protocols

A generalized experimental protocol for the analysis of C11H13BrO2 isomers using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a composite of standard procedures for the analysis of brominated organic compounds.

Sample Preparation

- **Standard Solution Preparation:** Prepare a stock solution of the C11H13BrO2 isomer in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- **Working Solutions:** Prepare a series of working solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

- **Matrix Samples:** For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- **Gas Chromatograph:** Agilent 7890B GC or equivalent.
- **Mass Spectrometer:** Agilent 5977A MSD or equivalent.
- **Column:** HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Inlet:** Splitless injection mode.
- **Injection Volume:** 1 μ L.
- **Inlet Temperature:** 250 °C.
- **Oven Temperature Program:**
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- **MS Transfer Line Temperature:** 280 °C.
- **Ion Source:** Electron Ionization (EI).
- **Ionization Energy:** 70 eV.
- **Ion Source Temperature:** 230 °C.

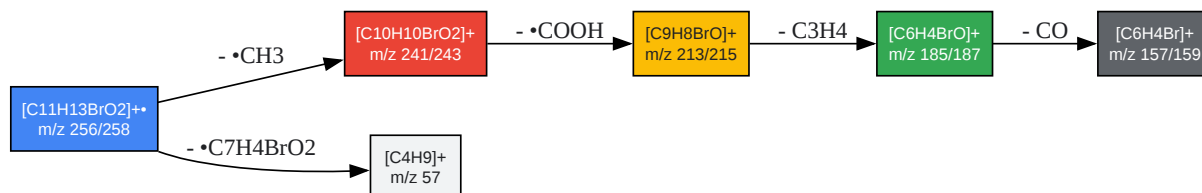
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Scan Mode: Full scan.

Data Analysis

Data acquisition and processing are performed using the instrument's software (e.g., Agilent MassHunter). The identification of the compound is based on the retention time and the comparison of the acquired mass spectrum with reference spectra or predicted fragmentation patterns.

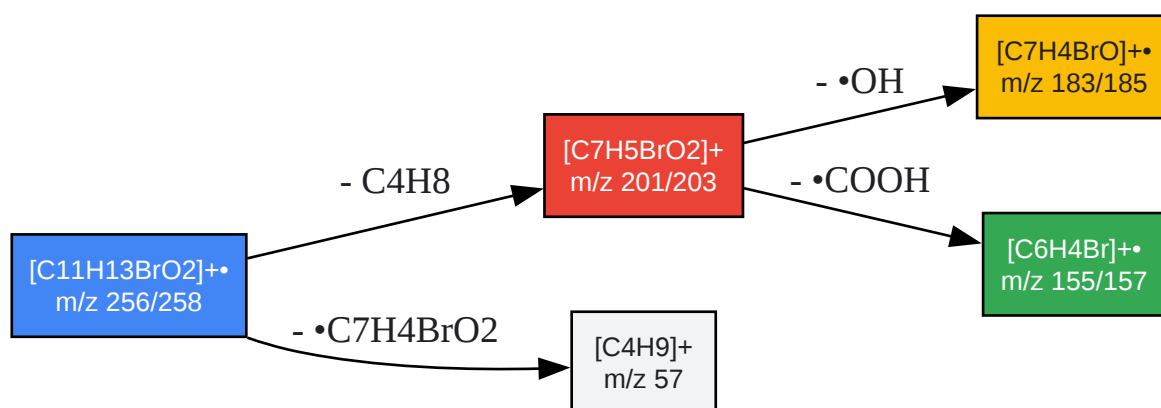
Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for the two isomers of C₁₁H₁₃BrO₂.



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Caption: Fragmentation of 2-bromo-4-tert-butylbenzoic acid.



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Caption: Fragmentation of tert-butyl 2-bromobenzoate.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of compounds with the molecular formula $\text{C}_{11}\text{H}_{13}\text{BrO}_2$. The presented data, protocols, and fragmentation pathways serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, drug discovery, and metabolomics, facilitating the identification and structural characterization of these and related brominated compounds. The distinct fragmentation patterns of the two isomers highlight the power of mass spectrometry in differentiating structurally similar molecules.

- To cite this document: BenchChem. [Unraveling the Mass Spectrometry of $\text{C}_{11}\text{H}_{13}\text{BrO}_2$: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1275125#mass-spectrometry-data-for-c11h13bro2\]](https://www.benchchem.com/product/b1275125#mass-spectrometry-data-for-c11h13bro2)

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